N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide -

N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

Catalog Number: EVT-3601984
CAS Number:
Molecular Formula: C15H20F3N3O3S
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ponatinib (3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide)

Compound Description:

Ponatinib is a tyrosine kinase inhibitor, primarily used for treating chronic myeloid leukemia (CML). It exhibits potent activity against native BCR-ABL and the T315I mutant, a form of BCR-ABL resistant to other kinase inhibitors []. The research focuses on different salt forms of Ponatinib, including its bromhydrate and hydrochloride salts, investigating their crystalline modifications and amorphous forms for potential pharmaceutical applications [, ].

Relevance:

Imanitib Mesylate (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate)

Compound Description:

Imanitib mesylate, known commercially as Gleevec, is a tyrosine kinase inhibitor used to treat various cancers, including chronic myeloid leukemia (CML) []. It functions as an antileukemic cytostatic agent. The research focuses on a new crystalline η-modification of Imanitib mesylate, outlining its preparation method and potential use in pharmaceutical formulations [].

Relevance:

Nilotinib (4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide)

Nilotinib, sold under the brand name Tasigna, is a medication used to treat chronic myeloid leukemia (CML) []. It functions as a tyrosine kinase inhibitor, blocking the action of proteins that promote cancer cell growth. The research focuses on various aspects of Nilotinib, including its different salt forms, crystalline forms, and the use of organic acids to enhance its solubility for improved bioavailability and modified release [, , , , , , , ].

Relevance:

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description:

AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant []. This compound was developed to address the challenge of the T315I mutation, which confers resistance to many existing BCR-ABL inhibitors. It demonstrates potent inhibition of both the native and mutated forms of BCR-ABL and effectively inhibits the proliferation of BCR-ABL-expressing cell lines [].

Relevance:

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

This compound represents a key intermediate in the development of novel chemical entities, likely for pharmaceutical applications [, ]. The synthesis strategy emphasizes efficiency and scalability, crucial factors for potential drug candidates.

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description:

This compound is the active ingredient in granular pharmaceutical compositions designed for improved drug delivery []. The research focuses on optimizing the composition to enhance the compound's bioavailability and minimize variations in absorption due to food intake [].

2-chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]

Compound Description:

This compound serves as a lead compound for developing inhibitors of NF-κB and AP-1, transcription factors involved in inflammatory responses []. Researchers explored structure-activity relationships by modifying various positions on the pyrimidine ring, aiming to enhance oral bioavailability and improve its drug-like properties [].

Relevance:

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5n)

5n is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory drugs []. The compound exhibits potent inhibitory activity against both DDR1 and DDR2 kinases and has shown promising in vivo anti-inflammatory effects in a mouse model of acute lung injury [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description:

This compound is a peripherally restricted cannabinoid-1 receptor antagonist, indicating its potential use in treating obesity and metabolic disorders []. Its design aimed to minimize central nervous system penetration while maintaining high potency towards the target receptor [].

2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide (Compound 3)

Compound Description:

This compound exhibits potent in vitro and in vivo activity as a dihydroorotate dehydrogenase (DHODH) inhibitor []. DHODH is a key enzyme in pyrimidine biosynthesis, making it a target for immunosuppressive and anticancer agents. Compound 3 shows promise as a potential treatment for rheumatoid arthritis, demonstrating good efficacy in animal models and a favorable pharmacokinetic profile in humans [].

Properties

Product Name

N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

Molecular Formula

C15H20F3N3O3S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C15H20F3N3O3S/c1-19-6-8-20(9-7-19)14(22)11-21(25(2,23)24)13-5-3-4-12(10-13)15(16,17)18/h3-5,10H,6-9,11H2,1-2H3

InChI Key

HZFSUNBRIZKRRW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.